Diflumetorim

Overview

Description

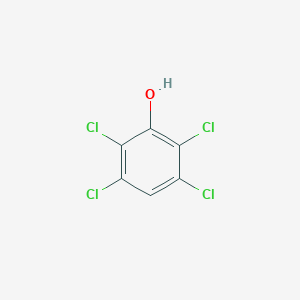

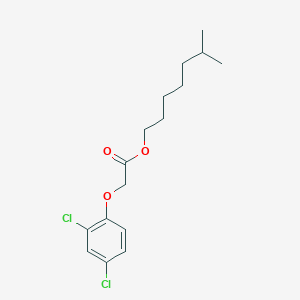

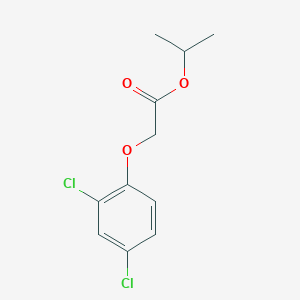

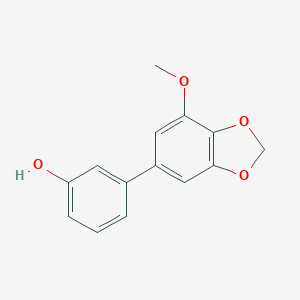

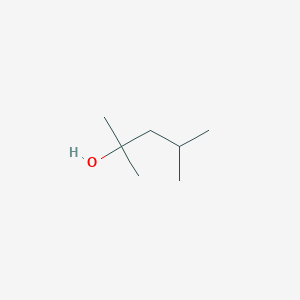

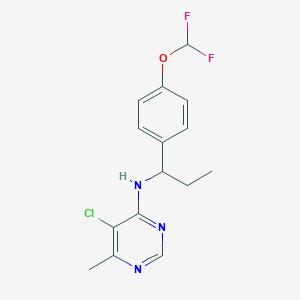

Diflumetorim is an organic compound with the chemical formula C15H16ClF2N3O . It is a light yellow crystalline solid . It is a pyrimidinamine derivative and acts as a mitochondrial complex I electron transport inhibitor .

Synthesis Analysis

The synthesis of Diflumetorim and its derivatives has been a topic of interest in the pesticide field for many years due to their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

Molecular Structure Analysis

The molecular structure of Diflumetorim is characterized by a pyrimidinamine core with various functional groups attached . The molecule is chiral, and the technical material is a racemate comprising equimolar amounts of ®- and (S)-diflumetorim .

Physical And Chemical Properties Analysis

Diflumetorim has a molecular weight of 327.76 and a density of 1.293±0.06 g/cm3 (Predicted) . Its melting point is between 46 and 50℃, and its boiling point is 431.8±45.0 °C (Predicted) . It has a water solubility of 0.033g/l at 25℃ .

Scientific Research Applications

Agriculture: Fungicide for Crop Protection

Diflumetorim is primarily used in agriculture as a fungicide. It exhibits excellent fungicidal activity against diseases such as cucumber downy mildew and wheat powdery mildew at low doses . It has both protectant and curative activity, meaning it can be applied before or in the early stages of infestation for diseases like white rust control .

Synthesis of Novel Fungicides

Researchers have been designing and synthesizing novel pyrimidinamine derivatives based on the structural characteristics of Diflumetorim. These new compounds aim to discover fungicides with excellent antifungal activity .

Pesticide Property Analysis

Diflumetorim’s properties as a pesticide have been studied, including its approvals, environmental fate, eco-toxicity, and human health issues. This information is crucial for regulatory purposes and safe application practices .

Bioinoculants for Sustainable Agriculture

The role of Diflumetorim in sustainable agriculture is being explored. Microbial consortia that produce biostimulants with growth-promoting characteristics for plants are being studied as an alternative to traditional chemical pesticides .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF2N3O/c1-3-12(21-14-13(16)9(2)19-8-20-14)10-4-6-11(7-5-10)22-15(17)18/h4-8,12,15H,3H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKULYKCZPJMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(F)F)NC2=NC=NC(=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057955 | |

| Record name | Diflumetorim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diflumetorim | |

CAS RN |

130339-07-0 | |

| Record name | Diflumetorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130339-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflumetorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130339070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflumetorim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUMETORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGZ4LD5DT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Diflumetorim and what are its downstream effects on target organisms?

A1: Diflumetorim acts by inhibiting mitochondrial complex I in fungi [, , , ]. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. The fungicidal activity of Diflumetorim manifests as inhibition of mycelial growth, sporangial production, and other crucial developmental stages in various fungal species [, , ].

Q2: What is the structural characterization of Diflumetorim?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Diflumetorim, they mention it as a “pyrimidine amine” compound [, , ]. For detailed structural information, it is recommended to refer to chemical databases or the primary literature on Diflumetorim.

Q3: What is the spectrum of fungicidal activity exhibited by Diflumetorim?

A3: Diflumetorim demonstrates broad-spectrum activity against various plant pathogenic fungi, including Phytophthora litchii [], Phytophthora infestans [], Pseudoperonospora cubensis [, , ], and Magnaporthe oryzae []. It effectively controls diseases like potato and tomato late blight, cucumber downy mildew, and rice blast [, , ].

Q4: How does the structure of Diflumetorim relate to its fungicidal activity?

A4: While the provided abstracts don't delve into the specific structure-activity relationships of Diflumetorim, several studies highlight the synthesis and evaluation of novel pyrimidine amine derivatives inspired by Diflumetorim's structure [, , , ]. These investigations explore modifications to the pyrimidine ring and other moieties, seeking to enhance fungicidal potency and understand the impact of structural changes on activity against specific pathogens [, , , ].

Q5: What are the potential advantages of combining Diflumetorim with other fungicides?

A5: Combining Diflumetorim with other fungicides, such as those belonging to the thiocarbamate or methoxyacrylate classes, can lead to synergistic effects [, ]. This means the combined effect of the fungicides is greater than the sum of their individual effects. This synergism can broaden the fungicidal spectrum, reduce the required dosage, and potentially delay the development of resistance [, , ].

Q6: Are there any studies on the environmental impact and degradation of Diflumetorim?

A6: While the provided abstracts don't discuss the environmental impact of Diflumetorim in detail, one study mentions the analysis of Diflumetorim and its metabolites in soil []. This suggests that research is being conducted to understand the fate and behavior of this fungicide in the environment.

Q7: Are there any known alternatives or substitutes for Diflumetorim?

A7: The research papers mention several alternative fungicides with varying modes of action. These include azoxystrobin, kresoxim-methyl, trifloxystrobin, benzene kresoxim, dimoxystrobin, metiram, mancozeb, propineb, zineb, flumorph, cyazofamid, isoprothiolane, carbendazim, fluazinam, azoxystrobin, and prochloraz [, , , , ]. The choice of alternative depends on factors like the target pathogen, desired efficacy, and resistance management strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.